H-Gly-Pro-Arg-Pro-NH2
描述
Overview of Peptide Mimicry in Biological Systems
Peptide mimicry is a strategy wherein synthetic peptides are designed to replicate the structure and function of the binding or active sites of proteins. frontiersin.org This approach allows for the targeted modulation of protein-protein interactions, which are central to nearly all biological processes, including signal transduction, immune responses, and enzymatic reactions. frontiersin.org The theoretical basis of molecular mimicry lies in the possibility that similarities in the amino acid sequences or three-dimensional structures between different peptides can lead to cross-reactivity. wikipedia.org
Synthetic peptides are particularly well-suited for this purpose as they can be created as exact replicas of protein fragments or with various chemical modifications to enhance their stability and efficacy. frontiersin.org These modifications can include the incorporation of non-standard amino acids or alterations to the peptide backbone. frontiersin.org By mimicking specific protein binding sites, these synthetic peptides can act as inhibitors or activators of biological pathways, making them invaluable tools for research and potential therapeutic development. frontiersin.orgbiorxiv.org This approach has been successfully applied in various fields, including the development of HIV-1 entry inhibitors that mimic cellular receptors. frontiersin.org
H-Gly-Pro-Arg-Pro-NH2 as a Fibrin (B1330869) Alpha-Chain N-Terminal Mimetic
This compound is a synthetic tetrapeptide that specifically mimics the N-terminal sequence of the alpha-chain of fibrin. medchemexpress.commedchemexpress.com In the process of blood coagulation, the enzyme thrombin cleaves fibrinopeptides from the N-termini of fibrinogen, exposing new N-terminal sequences, including Gly-Pro-Arg at the beginning of the α-chain. pnas.orgnih.gov This newly exposed sequence, often referred to as a "knob," plays a crucial role in the subsequent polymerization of fibrin monomers to form a stable clot. pnas.orgnih.gov
This compound, by virtue of its structural similarity to this "knob" sequence, can competitively inhibit the polymerization of fibrin. medchemexpress.commedchemexpress.comechelon-inc.com It achieves this by binding to specific sites on fibrinogen, thereby preventing the natural "knob-hole" interactions that are essential for the assembly of the fibrin network. pnas.orgpnas.org The amide group at the C-terminus of this compound enhances its inhibitory effect on fibrinogen/thrombin clotting compared to its carboxylic acid counterpart, Gly-Pro-Arg-Pro. novoprolabs.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C18H32N8O4 | novoprolabs.comchemicalbook.com |
| Molecular Weight | 424.5 g/mol | echelon-inc.comchemicalbook.com |
| Sequence | Gly-Pro-Arg-Pro-NH2 | chemicalbook.com |
| CAS Number | 126047-75-4 | echelon-inc.comchemicalbook.com |
Research Context and Significance of this compound
The primary significance of this compound in research lies in its function as a specific inhibitor of fibrin polymerization. medchemexpress.commedchemexpress.com This property makes it an indispensable tool for studying the kinetics and mechanisms of fibrin clot formation. By using this peptide, researchers can dissect the early stages of fibrin assembly and understand the critical interactions between fibrin monomers. echelon-inc.com
Furthermore, this compound has been instrumental in elucidating the structure of the binding pockets on fibrinogen that accommodate the N-terminal "knobs" of the alpha-chain. pnas.org Nuclear magnetic resonance studies have demonstrated the binding of Gly-Pro-Arg-Pro to fibrinopeptide A. pnas.org This has contributed to a more detailed understanding of the molecular basis of fibrin polymerization.
The ability of this compound and related peptides to interfere with fibrin formation has also spurred interest in their potential as antithrombotic agents. medchemexpress.com While this article does not delve into therapeutic applications, the foundational research using these peptides helps to lay the groundwork for the design of novel drugs targeting the coagulation cascade. The specificity of peptides like this compound for their target offers a potential advantage in minimizing off-target effects.
Table 2: Investigated Roles of this compound in Research
| Research Area | Key Finding | References |
|---|---|---|
| Fibrin Polymerization | Inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D. | echelon-inc.com |
| Binding Studies | Binds to fibrinopeptide A, indicating its role in mimicking the natural binding process. | pnas.orgamanote.com |
| Structure-Activity Relationship | The amide form (this compound) shows a higher inhibitory effect on fibrinogen/thrombin clotting compared to the carboxyl form (GPRP). | novoprolabs.com |
| Platelet Aggregation | The related peptide Gly-Pro-Arg-Pro (GPRP) inhibits ADP-induced platelet aggregation and the interaction of fibrinogen with the platelet membrane glycoprotein (B1211001) IIb/IIIa complex. | medchemexpress.comglpbio.com |
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCTZYGEMPQRCV-AVGNSLFASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434398 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126047-75-4 | |
| Record name | Gly-Pro-Arg-Pro amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of H Gly Pro Arg Pro Nh2 Action
Inhibition of Fibrin (B1330869) Polymerization by H-Gly-Pro-Arg-Pro-NH2
This compound primarily functions by directly interfering with the final step of the coagulation cascade: the polymerization of fibrin monomers into a stable fibrin clot. This inhibitory action is a result of its structural mimicry of a key component of the fibrinogen molecule.
Interaction with Fibrinogen and Fibrin Monomers
The peptide this compound is designed to mimic the N-terminal Gly-Pro-Arg sequence of the α-chain of fibrin. novoprolabs.commedchemexpress.com Following the enzymatic cleavage of fibrinopeptides from fibrinogen by thrombin, this newly exposed "A-knob" on the fibrin monomer is crucial for polymerization. This compound, by resembling this knob, can interact with fibrinogen and fibrin monomers. bachem.comechelon-inc.com This interaction has been shown to increase the stability of fibrinogen, rendering it more resistant to degradation by plasmin. physiology.org Furthermore, studies using thermal shift assays have demonstrated that the binding of Gly-Pro-Arg-Pro to fibrinogen induces a conformational state in fibrinogen that is similar to that of a fibrin monomer. nih.gov
Competitive Blockade of A-knob:a-hole Interactions
The polymerization of fibrin is initiated by the non-covalent binding of the "A-knob" (with the sequence Gly-Pro-Arg) on one fibrin monomer to a complementary "a-hole" located in the C-terminal region of the γ-chain of an adjacent fibrin(ogen) molecule. physiology.orgdiabetesjournals.org this compound acts as a competitive inhibitor at this critical juncture. diabetesjournals.org By binding to the "a" polymerization pocket in the γ-chain, the peptide effectively blocks the natural interaction between the A-knob of a fibrin monomer and the "a-hole" of another fibrin molecule. physiology.orgdiabetesjournals.org The binding affinity of Gly-Pro-Arg-Pro peptides to the "a" site on fibrinogen is notably strong, even more so than peptides corresponding to the native α-chain sequence. physiology.org This competitive blockade is a key aspect of its anticoagulant properties.
The inhibitory effect of the amide form, this compound, on fibrinogen/thrombin clotting has been reported to be 3.52 times higher than that of its carboxylic acid counterpart, Gly-Pro-Arg-Pro. novoprolabs.combachem.com
Suppression of Fibrin Protofibril Assembly
The consequence of the competitive blockade of A-knob:a-hole interactions is the direct suppression of fibrin protofibril assembly. physiology.org Protofibrils are the initial, two-stranded polymers of fibrin monomers that subsequently aggregate to form the branching fibrin gel network. By preventing the initial end-to-end association of fibrin monomers, this compound effectively halts the formation of these protofibrils. nih.gov This inhibition of the early stages of fibrin polymerization prevents the formation of a stable clot. bachem.com
Indirect Modulation of Thrombin-Induced Coagulation Pathways
While the primary action of this compound is on fibrin polymerization, this activity has downstream consequences for the broader coagulation process initiated by thrombin. It is crucial to distinguish this indirect modulation from a direct effect on the thrombin enzyme itself.
| Parameter | Observation with this compound | Reference |
| Fibrin Clot Formation | Inhibited | maastrichtuniversity.nl |
| Thrombin Time | Prolonged | nih.gov |
| Free Thrombin (in vitro) | May be increased | nih.govnih.gov |
Differentiation from Direct Thrombin Active Site Inhibition
A critical distinction in the mechanism of this compound is that it does not directly inhibit the catalytic activity of thrombin. researchgate.net Direct thrombin inhibitors, such as hirudin or synthetic peptides like D-Phe-Pro-Arg-chloromethylketone (PPACK), function by binding to the active site of the thrombin molecule, thereby blocking its ability to cleave its substrates, including fibrinogen.
In contrast, studies have shown that H-Gly-Pro-Arg-Pro does not inhibit the amidolytic activity of thrombin on small chromogenic substrates, which is a direct measure of catalytic site function. maastrichtuniversity.nlresearchgate.net This indicates that the peptide does not interact with or block the active site of thrombin. Its anticoagulant effect is therefore not due to preventing thrombin from generating fibrin monomers, but rather by preventing those monomers from polymerizing. This differentiates its mechanism from that of direct thrombin inhibitors, which target the enzyme itself.
| Feature | This compound | Direct Thrombin Inhibitors (e.g., Hirudin, PPACK) |
| Primary Target | Fibrinogen/Fibrin Monomer ("a-hole") | Thrombin (Active Site) |
| Mechanism | Competitive inhibition of fibrin polymerization | Direct blockade of thrombin's catalytic activity |
| Effect on Thrombin's Enzymatic Activity | No direct inhibition of amidolytic activity | Direct inhibition of all thrombin enzymatic functions |
| Effect on Fibrinogen Cleavage | Does not prevent | Prevents |
Effects on Platelet Function
This compound and GPRP also modulate the function of platelets, which are central to thrombus formation.
The peptide this compound and its counterpart GPRP have been shown to inhibit platelet aggregation. This effect is primarily attributed to the peptide's ability to interfere with the binding of fibrinogen to the platelet glycoprotein (B1211001) IIb/IIIa (αIIbβ3) receptor, a critical step in the aggregation process. medchemexpress.com
Studies have investigated the inhibitory effects of GPRP on platelet aggregation induced by various agonists. It has been demonstrated that GPRP inhibits ADP-induced platelet aggregation. ahajournals.org In one study, the concentration of GPRP required to inhibit ADP-induced platelet aggregation in platelet-rich plasma by 50% (IC50) was found to be 3.2 mmol/L. ahajournals.orgglpbio.com Another study reported that GPRP at a concentration of 3 mM reduced ADP-induced aggregation by 77.8 ± 5.5%. A key finding is that GPRP can work synergistically with other peptides, such as GRGDS, to inhibit platelet aggregation. ahajournals.orgglpbio.com For instance, a mixture containing a low concentration of GRGDS (50 µmol/L) and GPRP (180 µmol/L) produced a twofold greater inhibition than GRGDS alone. glpbio.com
Interestingly, while GPRP inhibits thrombin-induced platelet aggregation, it does not appear to inhibit thrombin-induced platelet activation. nih.gov This allows researchers to use the peptide as a tool to study the processes of platelet activation separately from aggregation and clot formation. nih.govnih.govunc.edu The inhibitory effect of the amidated form, this compound, on fibrinogen/thrombin clotting has been reported to be more potent than that of the non-amidated GPRP. ahajournals.org
The following table summarizes research findings on the impact of GPRP and this compound on platelet aggregation.
| Compound | Agonist | System | Observed Effect | Reference |
| GPRP | ADP | Human Platelet-Rich Plasma | 50% inhibition (IC50) at 3.2 mmol/L. Maximum inhibition less than 80%. | ahajournals.orgglpbio.com |
| GPRP | ADP | Not specified | At 3 mM, reduced aggregation by 77.8 ± 5.5%. | |
| GPRP + GRGDS | ADP | Human Platelet-Rich Plasma | Synergistic inhibition; 50 µmol/L GRGDS + 180 µmol/L GPRP produced 50% inhibition. | ahajournals.orgglpbio.com |
| GPRP | Thrombin | Whole Blood | Inhibits thrombin-induced platelet aggregation but not platelet activation. | nih.gov |
| GPRP-NH2 | Thrombin | Not specified | The inhibitory effect on fibrinogen/thrombin clotting is 3.52 times higher than GPRP. | ahajournals.org |
| GPRP | Thrombin | Human Platelets | Little effect on α-thrombin-induced aggregation when used alone. | unc.edu |
Diverse Biological Activities Investigated for H Gly Pro Arg Pro Nh2
Anticoagulant and Antithrombotic Activities
H-Gly-Pro-Arg-Pro-NH2 is recognized as a peptide that mimics the N-terminal Gly-Pro-Arg region of the alpha-chain of fibrin (B1330869). medchemexpress.comchemicalbook.com This structural mimicry is central to its function as an inhibitor of fibrin polymerization. medchemexpress.commedchemexpress.com
The primary mechanism of the anticoagulant activity of this compound lies in its ability to interfere with the initial steps of fibrin polymerization. chemicalbook.comechelon-inc.com Research has shown that the amide derivative of the Gly-Pro-Arg-Pro peptide sequence is particularly effective in this regard. chemicalbook.com It has been demonstrated to prevent the degradation of fibrinogen and fragment D by plasmin. chemicalbook.comechelon-inc.com Studies have indicated that the inhibitory effect of the GPRP amide on fibrinogen/thrombin clotting is significantly higher—specifically 3.52 times greater—than that of the corresponding non-amidated tetrapeptide, GPRP. novoprolabs.comfishersci.combachem.com This highlights the crucial role of the C-terminal amide group in its enhanced activity.
The peptide works by blocking the polymerization sites on fibrin monomers, which are exposed after thrombin cleaves fibrinopeptides from fibrinogen. nih.gov By binding to these sites, this compound effectively prevents the spontaneous assembly of fibrin monomers into a stable fibrin clot. chemicalbook.comnih.gov This action has been utilized in laboratory settings to prepare thrombin-degranulated platelets by preventing the released fibrinogen from forming an insoluble fibrin mesh that would otherwise trap the platelets. nih.gov
Table 1: Comparative Inhibitory Effect on Fibrinogen/Thrombin Clotting
| Compound | Relative Inhibitory Potency |
|---|---|
| This compound (GPRP amide) | 3.52 |
| H-Gly-Pro-Arg-Pro-OH (GPRP) | 1.00 |
Data sourced from studies comparing the amidated and non-amidated forms of the peptide. novoprolabs.comfishersci.combachem.com
Investigations into the ex vivo effects of this compound have provided further insight into its anticoagulant properties. While specific quantitative data on the modulation of standard coagulation parameters like prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT) by this compound alone is not detailed in the provided search results, its mechanism of action strongly implies an effect on clotting time assays that are dependent on fibrin polymerization. For instance, in studies evaluating other compounds, this compound was used as a tool to ensure that observed effects were not due to fibrin polymerization, indicating its recognized and potent inhibitory effect on this final step of the coagulation cascade. Its use in preparing washed rabbit platelets demonstrated that it effectively prevents fibrinogen-related artifacts, allowing for the study of platelet aggregation in response to agonists like ADP and arachidonate (B1239269) without the interference of a fibrin mesh. nih.gov
Antimicrobial and Antiparasitic Activities
Beyond its well-documented effects on coagulation, this compound has been investigated for its potential activity against certain pathogens.
Specific research has identified this compound acetate (B1210297) salt as an inhibitor of the growth of Babesia microti. biosynth.com Babesia microti is a parasitic protozoan responsible for the disease babesiosis, which affects mammals, including humans. biosynth.comgoogle.com The peptide's ability to curb the proliferation of this parasite points to a distinct biological activity separate from its anticoagulant functions. biosynth.com
The mechanism by which this compound inhibits the growth of Babesia microti is reported to be through the lysis of infected erythrocytes. biosynth.com Babesia parasites invade and replicate within red blood cells. The peptide's ability to induce lysis of these host cells would directly disrupt the parasite's life cycle and prevent its propagation. This mode of action suggests that the peptide may interact with the membrane of infected erythrocytes, leading to their destruction. biosynth.com
Table 2: Investigated Biological Activities of this compound
| Activity Type | Target | Mechanism of Action |
|---|---|---|
| Anticoagulant | Fibrin Polymerization | Mimics N-terminal of fibrin α-chain, blocking polymerization sites. medchemexpress.comchemicalbook.comechelon-inc.com |
| Antithrombotic | Platelet-Fibrinogen Interaction | Inhibits interaction between fibrinogen and platelets. biosynth.com |
| Antiparasitic | Babesia microti | Induces lysis of infected erythrocytes. biosynth.com |
No Publicly Available Research on the Antiviral Activities of this compound Against HV3 and Filoviruses
A thorough review of available scientific literature and research databases has revealed no specific studies investigating the antiviral properties of the peptide this compound against Hemagglutinating Virus Type 3 (HV3) or filoviruses.
The tetrapeptide amide this compound is primarily recognized and documented in scientific research for its role as an inhibitor of fibrin polymerization. sigmaaldrich.commedchemexpress.com It mimics the N-terminal sequence of the alpha-chain of fibrinogen, thereby preventing the formation of a stable fibrin clot. sigmaaldrich.commedchemexpress.com
Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of its mechanisms of action in the context of these specific viruses as requested in the article outline. The scientific community has, to date, not published any work that would form the basis for such a discussion.
Structural and Conformational Determinants of H Gly Pro Arg Pro Nh2 Functionality
Role of Amino Acid Sequence in Mimicry and Binding Specificity
The specific sequence of amino acids—Glycine-Proline-Arginine-Proline—is the primary determinant of the peptide's biological activity. It functions by mimicking the N-terminal sequence of the fibrin (B1330869) α-chain, specifically "Gly-Pro-Arg" (GPR), which becomes exposed after thrombin cleaves fibrinopeptide A from fibrinogen. pnas.orgnih.gov This exposed sequence, known as the "A" polymerization site or "knob A," is critical for the initial stages of fibrin polymerization, as it binds to a complementary pocket on an adjacent fibrin(ogen) molecule. pnas.orgresearchgate.net
H-Gly-Pro-Arg-Pro-NH2 acts as a competitive inhibitor by binding to these same complementary pockets, thereby preventing the natural "knob-hole" interactions required for fibrin assembly. pnas.org The individual amino acids play distinct and crucial roles:
Glycine (B1666218) (Gly): The N-terminal glycine provides a free amino group which is critical for binding. This charged group engages in specific hydrogen bonds and ionic interactions within the binding pocket. pnas.orgresearchgate.net
Proline (Pro) at position 2: This residue, along with the subsequent arginine, is part of the core recognition motif.
Arginine (Arg): The positively charged side chain of arginine is essential for strong electrostatic interactions with negatively charged residues in the binding pocket. pnas.orgnih.gov
Proline (Pro) at position 4: The inclusion of a proline residue at the fourth position, as opposed to the valine found in the native fibrin α-chain sequence (GPRV), has been shown to enhance binding affinity. Peptides with the Gly-Pro-Arg-Pro sequence bind more tightly to the fibrinogen binding site than those with the native sequence. pnas.org
This molecular mimicry allows the peptide to effectively compete with the natural fibrin polymerization process. medchemexpress.com
Impact of C-Terminal Amidation on Inhibitory Potency
A key structural feature of this compound is the amidation of its C-terminus. This post-translational-like modification, replacing the typical carboxyl group (-OH) with an amide group (-NH2), significantly enhances the peptide's inhibitory potency. bachem.com While the carboxylated form is an effective inhibitor, the amidated version demonstrates superior activity. bachem.commaastrichtuniversity.nl
The increased efficacy of C-terminally amidated peptides is a recognized phenomenon in peptide science. researchgate.netucl.ac.uk This enhancement is often attributed to several factors:
Increased Positive Charge: Amidation can increase the net positive charge of a peptide, which may strengthen electrostatic interactions with negatively charged binding sites. researchgate.net
Structural Stabilization: The amide group can contribute to the stability of the peptide's secondary structure, such as an α-helix, by forming additional hydrogen bonds. This can lock the peptide into a more biologically active conformation. researchgate.netbiorxiv.org
Resistance to Degradation: C-terminal amidation can protect peptides from degradation by carboxypeptidases, thereby increasing their in vivo half-life. ucl.ac.ukunc.edu
In the specific case of this compound, the amidated form binds more tightly to its target on fibrinogen compared to its carboxylated counterpart. pnas.org
The difference in potency between the amidated and carboxylated forms of the Gly-Pro-Arg-Pro peptide is not merely qualitative but has been quantitatively assessed. The inhibitory effect of this compound on fibrinogen/thrombin clotting is reported to be 3.52 times higher than that of the corresponding carboxylated tetrapeptide, H-Gly-Pro-Arg-Pro-OH. bachem.com This significant increase in potency underscores the critical role of the C-terminal amide group in optimizing the peptide's function as a fibrin polymerization inhibitor.
Table 1: Comparison of Amidated vs. Carboxylated GPRP Peptide
| Feature | This compound (Amidated) | H-Gly-Pro-Arg-Pro-OH (Carboxylated) |
|---|---|---|
| C-Terminus | Amide (-NH2) | Carboxyl (-OH) |
| Binding Affinity | Higher/Tighter pnas.org | Lower pnas.org |
| Inhibitory Potency | 3.52 times higher than -OH form bachem.com | Serves as an effective inhibitor, but is less potent than the amidated form maastrichtuniversity.nl |
Identification and Characterization of Complementary Binding Pockets within Fibrin(ogen)
The inhibitory action of this compound is achieved through its binding to a specific site on the fibrinogen molecule. This site, known as the "a" polymerization pocket, is the natural destination for the "A" knob of an adjacent fibrin molecule during clot formation. pnas.orgnih.gov
The "a" polymerization pocket is located within the C-terminal region of the fibrin(ogen) gamma (γ) chain. pnas.orgdrugbank.com High-resolution crystal structures have been determined for a 30-kDa C-terminal fragment of the human fibrinogen γ chain in complex with the Gly-Pro-Arg-Pro peptide. pnas.orgresearchgate.net This structural analysis has precisely mapped the binding site, showing it involves residues within the γ-chain segment from residue 337 to 379. pnas.org A key residue within this pocket, tyrosine-363 (γTyr363), was previously identified through photo-labeling studies as being central to the polymerization pocket, a finding confirmed by the crystal structure. researchgate.net
The binding of this compound to the γ-chain pocket is predominantly mediated by electrostatic interactions. pnas.orgresearchgate.net The unoccupied "a" pocket possesses a strongly negative electrostatic potential. pnas.org Upon thrombin cleavage, the newly exposed Gly-Pro-Arg sequence of fibrin carries two positive charges: one on the N-terminal amino group of glycine and another on the side chain of arginine. pnas.org The interaction between these positive charges on the peptide and the negative pocket on the γ-chain is a principal driving force for the alignment and polymerization of fibrin monomers. pnas.orgnih.gov
Structural studies of the peptide-protein complex reveal a network of specific interactions that stabilize the bound state. researchgate.net
Table 2: Key Residue Interactions in the H-Gly-Pro-Arg-Pro-Fibrinogen Complex
| Peptide Residue/Group | Fibrinogen γ-Chain Residue | Nature of Interaction | Reference |
|---|---|---|---|
| Glycine N-terminus | Aspartic Acid 364 (D364) | Strong ionic interaction/hydrogen bond | researchgate.net |
| Arginine side chain | Tyrosine 363 (Y363) | Accommodation in a pocket, movement of Y363 | researchgate.net |
| Peptide C-terminus | Lysine (B10760008) 338 (K338) | Interaction after slight shift of K338 and E323 | researchgate.net |
These specific ionic and hydrogen bonding interactions explain the critical importance of the free amino group on the peptide's glycine for binding. pnas.org
Conformational Studies of this compound and Its Bound States
The conformation of this compound is not static; it differs between its free (unbound) and fibrinogen-bound states. It is a common theme in peptide-receptor interactions that peptides are flexible in solution and adopt a more constrained conformation upon binding to a receptor pocket. nih.gov
When this compound binds to the "a" pocket, the conformational change in the protein itself is described as subtle. pnas.org However, the peptide adopts a specific, bound conformation to fit within the pocket's constraints. researchgate.net Superimposition of the crystal structures of the fibrinogen γ-chain fragment with and without the peptide shows the peptide nestled within the binding site. researchgate.net Studies of the dynamic binding process indicate that there is an "active" conformation of the GPRP sequence that is stabilized upon binding. nih.gov The inherent flexibility of the peptide in its unbound state allows it to sample various conformations, one of which is recognized and stabilized by the binding pocket, leading to a high-affinity interaction. nih.gov
Advanced Research Methodologies in H Gly Pro Arg Pro Nh2 Studies
Biochemical and Biophysical Approaches
The tetrapeptide amide H-Gly-Pro-Arg-Pro-NH2, a synthetic mimic of the N-terminus of the fibrin (B1330869) α-chain, is instrumental in studying the molecular interactions governing blood coagulation. scientificlabs.co.ukmedchemexpress.comsigmaaldrich.com Its structure allows it to interfere with key steps in the coagulation cascade, making it a valuable subject for a variety of sophisticated biochemical and biophysical assays.
Fibrinogen clotting time assays are fundamental in quantifying the inhibitory potency of agents that interfere with fibrin polymerization. In the context of this compound, these assays measure the peptide's ability to prolong the time it takes for a solution of fibrinogen to form a fibrin clot upon the addition of thrombin. Research has demonstrated that this compound is a potent inhibitor of this process. echelon-inc.com Comparative studies have highlighted the superior efficacy of the amidated C-terminus over its carboxyl counterpart (H-Gly-Pro-Arg-Pro-OH).
Specific findings indicate that the inhibitory effect of this compound on fibrinogen/thrombin clotting is significantly higher than that of the non-amidated tetrapeptide. bachem.comfishersci.comnovoprolabs.com
Table 1: Comparative Inhibitory Effect on Fibrinogen Clotting
| Compound | Relative Inhibitory Potency |
|---|---|
| This compound | 3.52 |
| H-Gly-Pro-Arg-Pro-OH | 1.00 |
This table illustrates that the amidated peptide is 3.52 times more effective at inhibiting fibrinogen/thrombin clotting than its non-amidated counterpart. bachem.comnovoprolabs.com
While this compound is primarily known as a fibrin polymerization inhibitor, its role in thrombin inhibition assays is more nuanced. It is frequently used as a methodological tool rather than a direct thrombin inhibitor. In both fluid-phase and fibrin-bound thrombin assays, the peptide is added to the buffer to block the polymerization of any fibrin that is formed. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com This is crucial because the formation of a fibrin clot can cause turbidity, interfering with the optical density measurements used to quantify thrombin's enzymatic activity on a chromogenic substrate. maastrichtuniversity.nl
By preventing clot formation, this compound allows for the precise measurement of thrombin's amidolytic activity without the confounding variable of fibrin polymerization. scientificlabs.co.uksigmaaldrich.com This methodology has been essential in studies investigating the regulation of thrombin activity by cofactors and inhibitors. researchgate.net
In the study of platelet function, this compound and its analogs are used to dissect the complex interplay between platelet activation and fibrin formation. Advanced techniques such as whole blood aggregometry and flow cytometry are employed to study platelet responses to various agonists like ADP and thrombin. ahajournals.org
The related peptide, H-Gly-Pro-Arg-Pro-OH, has been shown to inhibit ADP-induced platelet aggregation with a reported IC₅₀ value of 3 mM. caymanchem.com This inhibition occurs because the peptide binds to fibrinogen, preventing it from cross-linking platelets via the glycoprotein (B1211001) GPIIb/IIIa receptor. caymanchem.com
Methodologically, these peptides are invaluable. For instance, when studying thrombin-induced platelet activation, H-Gly-Pro-Arg-Pro-OH is used to block the fibrinogen aggregation component, allowing researchers to isolate and study the direct effects of thrombin on platelet protease-activated receptors (PARs) and subsequent signaling pathways. ahajournals.orgahajournals.org Similarly, in microfluidic assays that simulate blood flow, H-Gly-Pro-Arg-Pro is used to assess the role of thrombin on clot growth and stability independent of the mechanical strength provided by a fibrin mesh. ahajournals.org
The influence of this compound extends to the fibrinolytic system, which is responsible for breaking down blood clots.
Plasmin: The amide derivative of Gly-Pro-Arg-Pro has been found to prevent the degradation of fibrinogen and its fragment D by plasmin. scientificlabs.co.uk Furthermore, the non-amidated peptide, GPRP, inhibits the activation of plasminogen to plasmin by tissue plasminogen activator (t-PA) when fibrin or fibrinogen acts as a promoter. nih.gov Kinetic studies have shown that the GPRP-fibrin complex is ineffective as a t-PA promoter, suggesting that the peptide's binding site on fibrin is crucial for initial t-PA binding and activity. nih.gov
Phospholipase A2 (PLA2): Some commercial sources report that the amide bond in this compound may be susceptible to hydrolysis by enzymes like phospholipase A2. biosynth.com PLA2s are enzymes that hydrolyze phospholipids, but their activity on peptide bonds is not their canonical function. This potential interaction requires further substantiation through dedicated enzymatic assays to determine kinetic parameters and specificity.
Determining the binding kinetics and affinity of this compound to its target, fibrinogen, is crucial for understanding its mechanism of action. This peptide mimics the "knob A" structure (Gly-Pro-Arg) that is exposed on the fibrin α-chain after thrombin cleavage. scientificlabs.co.ukmedchemexpress.com This "knob" binds to a complementary "hole a" located in the D-domain of another fibrin(ogen) molecule, initiating polymerization.
Techniques such as equilibrium dialysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are used to measure these interactions. Studies on the related peptide H-Gly-Pro-Arg-Pro-OH have established its binding characteristics to fibrinogen.
Table 2: Binding Affinity of H-Gly-Pro-Arg-Pro-OH to Fibrinogen
| Parameter | Value | Methodological Context |
|---|---|---|
| Association Constant (Kₐ) | ~5 x 10⁴ M⁻¹ | Determined via equilibrium dialysis, indicating a moderate affinity interaction. researchgate.net |
| Binding Sites | Two per fibrinogen molecule | Consistent with the dimeric structure of fibrinogen, each containing a D-domain. researchgate.net |
Data shown is for the non-amidated peptide H-Gly-Pro-Arg-Pro-OH. The amidated version, this compound, is considered more potent, suggesting it may have a higher binding affinity.
Structural biology provides atomic-level insights into how this compound interacts with its target.
X-ray Crystallography: This technique has been successfully used to resolve the structure of fibrinogen fragments complexed with this compound. Crystallographic studies of fibrinogen fragment D co-crystallized with the peptide reveal the precise molecular interactions. The peptide binds into the "hole a" pocket, forming specific hydrogen bonds with key residues of the fibrinogen γ-chain.
Table 3: Hydrogen Bond Interactions of this compound with Fibrinogen Fragment D (Hole 'a')
| Peptide | Interacting Residue in Fibrinogen (γ-chain) |
|---|---|
| H-Gly-Pro-Arg-Pro-NH₂ | γ364Asp |
| H-Gly-Pro-Arg-Pro-NH₂ | γ330Asp |
| H-Gly-Pro-Arg-Pro-NH₂ | γ329Gln |
| H-Gly-Pro-Arg-Pro-NH₂ | γ340His |
As determined by X-ray crystallography, these interactions anchor the peptide mimic in the polymerization pocket, physically blocking the natural knob-hole interaction.
Cellular and In Vitro Model Systems
In vitro systems are fundamental for elucidating the specific molecular interactions and cellular responses influenced by this compound. These models range from isolated cell cultures to complex biological fluids like whole blood and plasma.
Mammalian Cell Culture Models for Viral and Parasitic Infection Studies
The utility of this compound (GPRP) extends to the study of pathogens that interact with host cell surface receptors involved in coagulation and immune responses.
Viral Infection Models: In studies of rotavirus, GPRP has been used as a ligand for the integrin αxβ2. nih.gov Research using intestinal (Caco-2) and kidney (MA104) cell lines has shown that rotavirus infection can be inhibited by peptides like GPRP that block the virus's interaction with this integrin during cell entry. nih.gov These cell culture models are essential for understanding the mechanisms of viral attachment and entry and for screening potential inhibitors. nih.gov
Parasitic Infection Vector Studies: Ticks are vectors for numerous diseases, including babesiosis, and their saliva contains molecules that counteract the host's hemostatic mechanisms to facilitate blood feeding. nih.gov In studies of the tick Hyalomma anatolicum, GPRP amide was used as a negative control in platelet aggregation assays to test the anti-platelet activity of tick salivary gland extracts. nih.gov Such models are crucial for identifying and characterizing anti-hemostatic molecules in vectors, which could become targets for vaccines or therapeutics. nih.gov
| Cell Line | Pathogen Studied | Role of this compound | Research Finding |
| MA104 (Kidney) | Rotavirus | αxβ2 integrin ligand | Used to demonstrate that rotavirus interacts with αxβ2 integrin during cell entry. nih.gov |
| Caco-2 (Intestinal) | Rotavirus | αxβ2 integrin ligand | Showed that rotavirus entry into intestinal cells is dependent on interaction with αxβ2 integrin. nih.gov |
Whole Blood and Plasma-Based Coagulation Assays
This compound is extensively used in ex vivo assays to study the coagulation cascade by preventing the formation of a fibrin clot, which can interfere with the measurement of other hemostatic parameters. nih.govnih.gov
Whole Blood Flow Cytometry: A key application is in flow cytometric assays designed to measure thrombin-induced platelet activation directly in whole blood. nih.gov GPRP inhibits the fibrin clot formation that would otherwise trap platelets, allowing for the analysis of platelet activation markers in a more physiologically relevant environment. nih.gov
Thrombin and Plasmin Generation Assays: In novel hemostasis assays (NHA) that simultaneously measure thrombin and plasmin generation, GPRP peptide is used as a modulator to dissect the interplay between coagulation and fibrinolysis. tandfonline.com
Microfluidic Clotting Models: Microfluidic devices that simulate blood flow in vessels use GPRP to study the role of thrombin in clot growth and stability, independent of fibrin formation. ahajournals.org These assays have shown that in the absence of fibrin polymerization (due to GPRP), platelet-rich thrombi are less stable and more prone to embolization under shear stress. ahajournals.org In studies using corn trypsin inhibitor-treated whole blood, GPRP was used to block fibrin polymerization to specifically assess platelet accumulation and thrombus stability on collagen surfaces. ahajournals.org
| Assay Type | Biological Sample | Purpose of this compound | Key Finding |
| Flow Cytometry | Whole Blood | Inhibit fibrin clot formation | Enables direct measurement of thrombin-induced platelet activation in a physiological milieu. nih.gov |
| Novel Hemostasis Assay (NHA) | Plasma | Modulator of coagulation | Allows for simultaneous measurement of thrombin and plasmin generation to study the interplay of coagulation and fibrinolysis. tandfonline.com |
| Microfluidic Flow Assay | Whole Blood | Block fibrin polymerization | Demonstrates that fibrin is critical for thrombus strength and stability under arterial and venous flow conditions. ahajournals.org |
| Clotting Time Assays (TCT, APTT, PT) | Plasma | Direct thrombin inhibitor | Peptides related to GPRP prolong clotting times, indicating interference with the coagulation cascade. researchgate.net |
Utilization of Human Soluble Fibrin Preparations
The ability of this compound to prevent fibrin polymerization is fundamental to the preparation of soluble fibrin (sFn) for research. nih.gov
To create sFn, the peptide is added to purified human fibrinogen before the addition of thrombin. sigmaaldrich.comnih.gov The GPRP amide prevents the fibrin monomers generated by thrombin from polymerizing into an insoluble mesh. nih.govnih.gov The resulting sFn solution can then be used to study the biological activities of non-polymerized fibrin. For example, these preparations have been used to investigate how soluble fibrin inhibits the adherence of monocytes to tumor cells, a process with implications for cancer metastasis. nih.gov
Preclinical In Vivo Investigation Models
Animal models are indispensable for studying the effects of inhibiting fibrin polymerization in the complex physiological context of a living organism, particularly in research on thrombosis and hemostasis.
Animal Models for Thrombotic Disorders (e.g., Mice)
Mouse models of thrombosis are widely used to evaluate the roles of different components of the hemostatic system. This compound and its analogs are used in these models to specifically block the fibrin polymerization pathway.
Ferric Chloride (FeCl₃) Injury Model: This model induces oxidative injury to the vessel wall of arteries (e.g., carotid artery) or veins (e.g., jugular vein), initiating thrombus formation. nih.gov By administering GPRP, researchers can study thrombus development that is primarily driven by platelet aggregation without the stabilizing effect of a fibrin mesh.
Inferior Vena Cava (IVC) Stasis Model: This model of venous thrombosis involves ligating the IVC to create low-flow conditions that promote clotting. nih.gov Studies in mice expressing a non-polymerizable fibrinogen variant (mimicking the effect of GPRP) showed near-complete protection from thrombus formation in this model, highlighting the critical role of fibrin polymerization in venous thrombosis. nih.gov
Laser-Induced Injury Model: In this model, a laser is used to induce precise injury to the saphenous vein, and platelet and fibrin accumulation are monitored using intravital microscopy. nih.gov The use of fibrin polymerization inhibitors helps to differentiate the contribution of platelets versus the fibrin network to thrombus growth and stability. nih.gov
| Animal Model | Disorder Studied | Role of this compound or Analog | Research Finding |
| Ferric Chloride (FeCl₃) Injury | Arterial/Venous Thrombosis | Block fibrin polymerization | Allows investigation of platelet-driven thrombosis in the absence of a stable fibrin clot. nih.gov |
| Inferior Vena Cava (IVC) Stasis | Venous Thrombosis | Functional analog (non-polymerizable fibrinogen) | Demonstrates that fibrin polymerization is essential for venous thrombus formation. nih.gov |
| Laser-Induced Saphenous Vein Injury | Venous Thrombosis | Inhibit fibrin polymerization | Enables real-time visualization of the distinct roles of platelet accumulation and fibrin formation in thrombus development. nih.gov |
Evaluation of Therapeutic Efficacy in Experimental Babesiosis Models
While direct studies evaluating this compound as a therapeutic agent in animal models of babesiosis are not prominent, its application in related research provides a foundation for understanding its potential relevance. Babesiosis, a tick-borne parasitic disease, involves complex interactions between the parasite (Babesia spp.), the host's red blood cells, and the hemostatic system. nih.govfrontiersin.org
Experimental infections in animal models, such as goats infected with Babesia aktasi, are used to study the pathogenesis of the disease, which often includes hematological changes like thrombocytopenia (low platelet count). frontiersin.org The peptide this compound is relevant in this context through its use in studying the hemostatic modulators present in the saliva of the tick vector. nih.gov By understanding how tick saliva components inhibit platelet aggregation and coagulation, researchers can gain insight into the mechanisms that facilitate parasite transmission. Although not a direct therapeutic evaluation, using GPRP in assays with vector-derived proteins or in animals during infection could help clarify the role of fibrin-related pathways in the pathophysiology of babesiosis. nih.gov
Synthetic Chemistry and Peptide Engineering
The chemical synthesis and modification of this compound and its analogs are pivotal for structure-activity relationship (SAR) studies, enhancing biological activity, and improving pharmacokinetic properties.
Optimization of Solid-Phase Peptide Synthesis Techniques for this compound and its Analogs
The synthesis of this compound, a tetrapeptide amide, is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. For a proline-rich sequence like Gly-Pro-Arg-Pro, specific challenges can arise during synthesis, necessitating optimization of the SPPS protocol.
Proline's unique cyclic structure can lead to the formation of cis/trans isomers of the X-Pro peptide bond, which can affect coupling efficiency and lead to the formation of deletion sequences. Furthermore, the presence of arginine, with its bulky and strongly basic guanidinium (B1211019) side chain, requires effective and stable side-chain protection (e.g., with Pbf - 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to prevent side reactions.
Optimization strategies to overcome these challenges include:
Coupling Reagents: Utilizing highly efficient coupling reagents can improve the kinetics of amide bond formation and reduce racemization. Combinations like DIC/OxymaPure or HATU/DIEA are often employed. csic.es The choice of coupling additive is crucial, with OxymaPure being a non-explosive and effective alternative to HOBt. merckmillipore.com
Microwave-Assisted SPPS: The application of microwave energy can accelerate both the coupling and deprotection steps, leading to shorter synthesis times and potentially higher purity of the crude peptide. researchgate.net
Pseudoproline Dipeptides: To mitigate aggregation and improve solvation of the growing peptide chain, pseudoproline dipeptides can be incorporated. These are transiently introduced and converted back to the native sequence during final cleavage. csic.es
Resin and Linker Choice: For the synthesis of a C-terminally amidated peptide like this compound, a Rink amide resin is a standard choice. uit.no
Both solution-phase and solid-phase methods have been successfully used to synthesize analogs of Gly-Pro-Arg-Pro. nih.govnih.gov The solid-phase approach, however, is generally favored for its speed and amenability to automation. researchgate.net
Design and Evaluation of Modified Peptides (e.g., Double-Headed Ligands mimicking Fibrin Domains)
This compound is a synthetic peptide that mimics the N-terminal sequence of the α-chain of fibrin. medchemexpress.com This region, often referred to as "knob 'A'," is exposed after thrombin cleaves fibrinopeptides from fibrinogen and plays a crucial role in fibrin polymerization by binding to complementary "holes" in the D-domains of other fibrin monomers. ahajournals.org This interaction is fundamental to the formation of the fibrin clot.
A significant area of research has been the design of modified peptides based on the Gly-Pro-Arg sequence to modulate fibrin polymerization. A key innovation in this area is the creation of "double-headed" ligands. These constructs typically involve linking two Gly-Pro-Arg-Pro motifs, often via a polyethylene (B3416737) glycol (PEG) spacer.
One such example is bis(Gly-Pro-Arg-Pro-amido)polyethylene glycol . researchgate.netnih.govresearchgate.net This bivalent ligand is designed to mimic the function of the central E domain of a fibrin monomer, which can bind to two D-domains simultaneously. By doing so, these double-headed ligands can effectively promote the end-to-end cross-linking of the γ chains of fibrin by Factor XIIIa, a critical step in stabilizing the clot. ahajournals.orgresearchgate.net
The evaluation of these modified peptides involves a variety of assays, including:
Fibrin Polymerization Assays: Measuring the turbidity of a solution containing fibrinogen and thrombin in the presence and absence of the peptide to determine its inhibitory or modulatory effect on clot formation. pnas.org
Factor XIIIa Activity Assays: Assessing the peptide's ability to influence the cross-linking of fibrin chains. researchgate.net
Binding Studies: Using techniques like affinity chromatography to confirm the binding of the synthetic peptides to fibrinogen or its fragments. pnas.org
The synthesis of various analogs, including those with extensions or substitutions in the Gly-Pro-Arg-Pro sequence, has been performed to probe the structural requirements for binding and activity. nih.govnih.gov For example, amide analogs of Gly-Pro-Arg-Pro have been shown to have more potent inhibitory effects on fibrinogen clotting than their carboxylic acid counterparts. nih.gov
Characterization of Peptide Stability and Enzymatic Degradation Pathways
The stability of this compound is a critical factor for its potential biological applications. The peptide's sequence, containing two proline residues, inherently confers a degree of resistance to degradation by common proteases.
Structural Stability: The Gly-Pro-Arg sequence has been shown to be as stabilizing as the canonical Gly-Pro-Hyp triplet in the context of a collagen triple-helix. nih.gov This suggests that the Gly-Pro-Arg motif contributes favorably to local structural stability. The high proline content in peptides like this compound contributes to their resistance against serine proteases. mdpi.com The C-terminal amidation also protects the peptide from degradation by carboxypeptidases.
Enzymatic Degradation: Despite this inherent stability, the peptide is susceptible to degradation by specific peptidases. The potential degradation pathways would likely involve cleavage at the arginine and proline residues.
Proline-Specific Peptidases: Enzymes like post-proline cleaving enzyme (PPCE) , an endopeptidase, can hydrolyze peptide bonds on the carboxyl side of proline residues. researchgate.net Another class of enzymes, prolyl oligopeptidases , also cleaves after proline.
Arginine-Targeting Peptidases: Trypsin is a well-known protease that cleaves on the C-terminal side of arginine and lysine (B10760008) residues. However, the presence of a proline immediately following the arginine (Arg-Pro) can inhibit or block cleavage by trypsin and other similar peptidases. pearson.com
Proline Degradation Pathway: If the peptide is broken down into its constituent amino acids, proline itself is catabolized in the mitochondria. The process involves two key enzymes: proline dehydrogenase (PDH) , which converts proline to Δ1-pyrroline-5-carboxylate (P5C), and P5C dehydrogenase , which then converts P5C to glutamate. nih.govbiocyc.orgresearchgate.net
Arginine Degradation Pathway: Arginine degradation can also lead to the formation of proline as an intermediate in some organisms like Saccharomyces cerevisiae. nih.gov
The stability of peptides like this compound is typically assessed by incubating them in human serum or plasma and analyzing the rate of degradation over time using techniques like HPLC-MS. nih.gov This allows for the identification of cleavage sites and major degradation products.
Therapeutic Research Landscape and Clinical Translation Potential of H Gly Pro Arg Pro Nh2
Development of Novel Antithrombotic Agents
The primary area of investigation for H-Gly-Pro-Arg-Pro-NH2 lies in its potential as an antithrombotic agent, a substance that reduces the formation of blood clots.
Targeting Fibrin (B1330869) Polymerization as a Foundational Anticoagulant Strategy
This compound is a peptide that mimics the N-terminal Gly-Pro-Arg region of the alpha chain of fibrin. medchemexpress.comchemicalbook.com Its primary mechanism of action is the inhibition of fibrin polymerization, a critical step in the formation of a stable blood clot. medchemexpress.commedchemexpress.comechelon-inc.comszabo-scandic.com By interfering with this process, the peptide effectively prevents the formation of a fibrin clot. chemicalbook.com
The amide derivative of this peptide has been shown to be particularly effective, with research indicating its inhibitory effect on fibrinogen/thrombin clotting is 3.52 times higher than that of the corresponding non-amidated tetrapeptide, GPRP. novoprolabs.comfishersci.com This enhanced activity makes it a promising candidate for further development as an anticoagulant. The peptide has been used in research to block fibrin polymerization in blood samples and during the preparation of soluble fibrin. chemicalbook.com Furthermore, studies have shown that this compound acetate (B1210297) salt can inhibit the interaction between fibrinogen and platelets, which is a key process in thrombin formation and subsequent clotting. biosynth.com
| Compound | Mechanism of Action | Relative Potency |
| This compound | Inhibits fibrin polymerization by mimicking the N-terminal Gly-Pro-Arg region of the fibrin alpha chain. medchemexpress.comchemicalbook.commedchemexpress.comechelon-inc.comszabo-scandic.com | The amide form is 3.52 times more potent at inhibiting fibrinogen/thrombin clotting than the non-amidated GPRP peptide. novoprolabs.comfishersci.com |
| This compound acetate salt | Inhibits the interaction between fibrinogen and platelets. biosynth.com | Data not available |
Preclinical Research on Pharmacological Safety Profiles
Preclinical studies are essential to understanding the safety profile of any new therapeutic candidate. While specific safety data for this compound is limited in the public domain, general approaches to preclinical safety assessment for similar peptide-based therapeutics provide a framework for what would be required. For instance, studies on other peptide-based drugs, such as the thrombin receptor antagonist RWJ-58259, have involved in-depth hematological and coagulation profile assessments in animal models. These studies typically examine parameters like red and white blood cell counts, platelet counts, and clotting times to identify any adverse effects on the blood and coagulation systems.
Research on other peptides also highlights potential concerns that would need to be addressed for this compound. For example, the presence of trifluoroacetic acid (TFA) residues from the synthesis process can sometimes lead to unpredictable experimental results and even unwanted antibody responses in vivo. novoprolabs.com Therefore, thorough purification and characterization of the peptide would be a critical step in its preclinical development.
Exploration in Infectious Disease Therapeutics
Beyond its antithrombotic potential, this compound has been investigated for its utility in combating infectious diseases.
Investigating Potential in Parasitic Infections (e.g., Babesiosis)
Research has indicated that this compound acetate salt exhibits activity against Babesia microti, a parasite responsible for the disease babesiosis in cattle. biosynth.com The mechanism of action appears to involve the lysis of infected erythrocytes. biosynth.com This finding opens up a new avenue for the potential application of this peptide in veterinary medicine and possibly in human cases of babesiosis. Further research is needed to fully understand its efficacy and mechanism against this and other parasites. The control of parasitic diseases is a significant challenge, and novel therapeutic approaches are urgently needed. nih.govbiorbyt.com
Research into Antiviral Therapeutic Applications
The potential of this compound as an antiviral agent has also been explored. It has been shown to inhibit the growth of hemagglutinating virus type 3 (HV3) and filoviruses. biosynth.com The precise mechanisms by which it exerts these antiviral effects are not yet fully understood and warrant further investigation. biosynth.com The field of antiviral peptides is a rapidly growing area of research, with peptides being explored for their ability to interfere with various stages of the viral life cycle, from attachment and entry into host cells to replication and assembly. biorbyt.comnih.gov
Applications as Biomedical Research Tools
In addition to its direct therapeutic potential, this compound serves as a valuable tool in biomedical research. Its specific inhibitory effect on fibrin polymerization makes it an essential reagent in studies of coagulation and fibrinolysis. chemicalbook.com It is used in laboratory settings to prevent clot formation in blood samples, allowing for the study of other components and processes without the interference of a fibrin meshwork. chemicalbook.com
Furthermore, the peptide is utilized in various assays to study the activity of thrombin and other enzymes involved in the coagulation cascade. chemicalbook.com Its ability to specifically block one pathway allows researchers to isolate and investigate the functions of others. This makes this compound and related peptides indispensable for advancing our fundamental understanding of hemostasis and thrombosis.
Reagent in Assays for Thrombin Activity and Fibrin Polymerization
This compound is widely utilized as a specialized reagent in biochemical assays designed to measure thrombin activity and analyze the kinetics of fibrin polymerization. Its primary function is to act as a competitive inhibitor of the initial stages of fibrin clot formation. chemicalbook.commedchemexpress.comechelon-inc.com
The peptide's mechanism of action stems from its structure, which mimics the "Gly-Pro-Arg" sequence at the N-terminus of the fibrin α-chain. chemicalbook.compnas.org After thrombin cleaves fibrinopeptides from fibrinogen, this newly exposed sequence (termed a 'knob') on one fibrin monomer binds to a complementary site (or 'hole') in the D-domain of an adjacent fibrin molecule. pnas.orgpnas.orgrcsb.org this compound competitively binds to these 'holes' on fibrinogen, thereby physically preventing the interaction between fibrin monomers and inhibiting polymerization. pnas.orgnih.gov
This inhibitory property is exploited in various research applications:
Thrombin Inhibition Assays: The peptide is used as a component in buffers for both fluid-phase and bound thrombin inhibition assays to help determine the specific activity of thrombin. chemicalbook.comscientificlabs.co.uksigmaaldrich.com
Blocking Fibrin Clot Formation: It is added to blood or plasma samples to prevent the formation of a fibrin clot, which is essential for studying other thrombin-mediated processes, such as platelet activation, without the interference of a fibrin mesh. chemicalbook.comashpublications.org
Preparation of Soluble Fibrin: Researchers use the peptide to block the polymerization of soluble fibrin, allowing for its isolation and study. chemicalbook.comsigmaaldrich.com
The amide group at the C-terminus of this compound significantly enhances its inhibitory potency compared to its non-amidated counterpart, GPRP. Research has shown that the amidated form has a substantially higher effect on inhibiting fibrinogen-thrombin clotting. fishersci.comnovoprolabs.com
Table 1: Comparative Inhibitory Effect on Fibrinogen/Thrombin Clotting
| Compound | Relative Inhibitory Potency |
|---|---|
| H-Gly-Pro-Arg-Pro-OH (GPRP) | 1x |
| This compound (GPRP Amide) | 3.52x |
Furthermore, the amide derivative has been noted to prevent the degradation of fibrinogen and its Fragment D by plasmin, a key enzyme in fibrinolysis. chemicalbook.com
Utility in Studying Coagulation Pathways and Protein-Protein Interactions
The specific binding nature of this compound and GPRP makes them invaluable for dissecting the complex protein-protein interactions within the coagulation cascade, particularly those involving fibrinogen.
The primary interaction studied using this peptide is the fundamental "knob-hole" polymerization mechanism that drives the self-assembly of the fibrin matrix. pnas.orgpnas.org By binding to the polymerization pockets within the C-terminal region of the fibrinogen γ chain (the 'holes'), the peptide allows researchers to isolate and characterize this critical step. pnas.orgrcsb.org X-ray crystallography studies of the fibrinogen fragment D complexed with GPRP have provided a three-dimensional structure of this polymerization pocket, revealing that electrostatic interactions are primary mediators of the binding. pnas.orgrcsb.org
Beyond inhibiting polymerization, GPRP has been shown to interfere with the cross-linking of fibrin fibers, a process catalyzed by Factor XIIIa (a transglutaminase). nih.gov It functions as a reversible, noncompetitive inhibitor of Factor XIIIa-catalyzed cross-linking by modifying the glutamine residues in the α- and γ-chains of fibrinogen that are essential for forming covalent bonds between fibrin molecules. nih.gov This demonstrates that the peptide's binding to the D-domain not only blocks polymerization but also induces conformational changes that affect other enzymatic modifications of the fibrinogen molecule. nih.gov
The peptide is also instrumental in platelet research. To study platelet reactions initiated by thrombin, it is often necessary to isolate the platelets from the effects of fibrinogen released from their granules. GPRP is used to prepare thrombin-degranulated platelets by preventing the released fibrinogen from polymerizing into a fibrin mesh that would otherwise trap the platelets. ashpublications.org This allows for the study of platelet aggregation and secretion in response to various agonists without the complicating variable of fibrin entanglement. ashpublications.org
Table 2: Research Applications of this compound/GPRP in Studying Coagulation
| Research Area | Application of Peptide | Key Finding/Utility |
|---|---|---|
| Fibrin Polymerization | Binds to polymerization 'holes' in the fibrinogen D-domain. | Elucidates the "knob-hole" interaction mechanism; allows for structural analysis of the binding pocket. pnas.orgpnas.org |
| Fibrin Cross-linking | Inhibits Factor XIIIa-catalyzed cross-linking of fibrin chains. | Shows that binding to the D-domain allosterically modifies glutamine cross-linking sites on fibrinogen. nih.gov |
| Platelet Biology | Prevents fibrin mesh formation during thrombin-induced degranulation. | Enables the study of platelet function without the physical interference of a fibrin clot. ashpublications.org |
| Fibrinogen-Platelet Interaction | Inhibits fibrinogen binding to the platelet glycoprotein (B1211001) GPIIb/IIIa. | Helps to understand the role of fibrinogen as a bridge between activated platelets. caymanchem.com |
Emerging Research Avenues and Challenges for H Gly Pro Arg Pro Nh2
Refinement of Structure-Activity Relationships for Enhanced Efficacy and Selectivity
The cornerstone of developing more potent and specific drugs lies in understanding the precise relationship between a molecule's structure and its biological activity. For H-Gly-Pro-Arg-Pro-NH2, which acts by mimicking the "A" knob (Gly-Pro-Arg sequence) on the fibrin (B1330869) α-chain, research has focused on how modifications to its structure impact its ability to bind to the complementary "a" hole on the fibrinogen γ chain and inhibit clot formation. medchemexpress.comnih.govpnas.orgpnas.orgresearchgate.net
Initial studies established that the amide group at the C-terminus is crucial for enhanced activity. The inhibitory effect of this compound (also known as GPRP-amide) on the clotting of fibrinogen by thrombin is reported to be 3.52 times higher than its non-amidated counterpart, Gly-Pro-Arg-Pro (GPRP). novoprolabs.comfishersci.combachem.com This highlights the importance of the C-terminal modification in its interaction with the target. Further research has delved into substitutions at various positions of the peptide backbone. For instance, extending the C-terminus with amino acids like p-aminophenylalanine resulted in highly active analogues, whereas replacing the N-terminal Gly-Pro-Arg sequence with moieties like chlorambucil (B1668637) led to inactive compounds. nih.govacs.org This suggests that while the core GPRP sequence is essential for recognition, the C-terminus is a viable site for modification to enhance potency.
Comparative studies with analogues have further illuminated the specificity of the interaction. The tripeptide Gly-Pro-Arg is a less potent inhibitor, indicating that the fourth residue (Proline) contributes significantly to the binding affinity. pnas.org Moreover, a peptide designed to mimic the fibrin "B" knob, H-Gly-His-Arg-Pro-NH2, does not effectively inhibit fibrin polymerization, demonstrating that the "a" hole on fibrinogen is highly selective for the Gly-Pro-Arg sequence of the "A" knob. pnas.orgbachem.com Molecular simulations and structural studies have begun to predict how different sequences alter the peptide's conformation in solution, affecting its dynamic binding to fibrinogen. ashpublications.org For example, incorporating a Pro-Phe-Pro sequence into an analog was found to stabilize the peptide's backbone, potentially leading to a more favorable binding conformation. ashpublications.org
Table 1: Structure-Activity Relationship of this compound and its Analogs
| Compound/Analog | Key Structural Feature | Relative Inhibitory Activity | Reference(s) |
|---|---|---|---|
| This compound | C-terminal amide | High (3.52x higher than GPRP) | novoprolabs.comfishersci.com |
| Gly-Pro-Arg-Pro (GPRP) | C-terminal carboxyl | Baseline | novoprolabs.comfishersci.com |
| Gly-Pro-Arg | Truncated tetrapeptide | Less potent than GPRP | pnas.org |
| H-Gly-His-Arg-Pro-NH2 | "B" knob mimic | Ineffective inhibitor | pnas.orgbachem.com |
| Gly-Pro-Arg-Pro-Phe(4-NH2) | C-terminal extension | 105% relative to GPRP | nih.gov |
Investigation of Novel Molecular Targets and Unexplored Signaling Cascades
While the primary mechanism of this compound is the competitive inhibition of fibrin polymerization, emerging research has uncovered additional molecular interactions that could broaden its therapeutic implications. medchemexpress.comechelon-inc.com Beyond simply blocking the "knob-hole" interaction, the peptide has been shown to modulate the activity of other key players in the coagulation cascade.
A significant finding is the ability of Gly-Pro-Arg-Pro to inhibit the transglutaminase activity of Factor XIIIa. nih.gov Factor XIIIa is responsible for covalently cross-linking fibrin monomers, a crucial step for stabilizing the clot. The peptide achieves this not by interacting with Factor XIIIa directly, but by binding to fibrinogen and modifying the glutamine residues on the α- and γ-chains that serve as substrates for the enzyme. nih.gov This dual action—inhibiting both polymerization and cross-linking—suggests a more comprehensive anticoagulant effect than initially understood.
Furthermore, Gly-Pro-Arg-Pro has been demonstrated to inhibit the binding of fibrinogen to the platelet membrane glycoprotein (B1211001) IIb/IIIa complex (GPIIb/IIIa). nih.govmedchemexpress.com This interaction is a final common pathway for platelet aggregation. The ability of the peptide to interfere with this process suggests it may possess antiplatelet as well as anticoagulant properties. This finding opens up the possibility that this compound could influence signaling cascades related to platelet activation. However, to date, its effects on downstream signaling pathways initiated by platelet activation have not been extensively explored as a primary mechanism of action. Most studies utilize the peptide as a tool to prevent fibrin-related artifacts in experiments focused on other signaling events. biorxiv.org
Strategies for Improving Peptide Pharmacological Properties and Bioavailability
A major hurdle in the clinical translation of any peptide therapeutic is its pharmacological profile. Peptides are often characterized by poor metabolic stability, low oral bioavailability, and rapid clearance from the body. nih.govresearchgate.netresearchgate.netnih.gov While this compound possesses some inherent resistance to proteolysis due to its proline residues, significant challenges remain for its development as a practical drug. pnas.org
General strategies to overcome these limitations are being actively researched and could be applied to this compound. These include:
Chemical Modifications: Introducing non-natural amino acids or D-amino acids can enhance resistance to enzymatic degradation. nih.govgoogle.com For instance, the development of direct thrombin inhibitors based on a D-Phe-Pro-D-Arg scaffold highlights the success of this approach in creating proteolysis-resistant peptides. plos.org
Prodrug Strategies: Attaching lipophilic moieties, such as fatty acids, to the peptide can improve its absorption across the intestinal membrane. researchgate.net These moieties are later cleaved within the body to release the active drug.
Formulation with Nanoparticles: Encapsulating the peptide in polymeric micro- or nanoparticles can protect it from the harsh environment of the gastrointestinal tract and facilitate its uptake. nih.govmdpi.com
Binding to Serum Albumin: Creating derivatives of the peptide that bind to serum albumin is a proven strategy to extend plasma half-life. nih.gov This approach has been explored for Gly-Pro-Arg-Pro derivatives, showing a potential pathway to improve the peptide's duration of action. nih.gov
Specific pharmacokinetic data for this compound, such as its half-life and clearance rates in vivo, are not widely published, representing a critical knowledge gap that must be addressed in preclinical development.
Development of Peptide Analogs with Broadened Therapeutic Spectra
The core Gly-Pro-Arg motif, being fundamental to a key biological interaction, serves as a versatile scaffold for developing analogs with diverse therapeutic or diagnostic functions. Research extends beyond simply enhancing anticoagulant activity to exploring entirely new applications.
One promising area is the development of imaging agents for thrombosis. Peptides that specifically bind to fibrin are ideal for targeting diagnostic probes (e.g., conjugated to radionuclides or MRI contrast agents) to the site of a blood clot. researchgate.netnih.gov Several fibrin-binding peptides, some discovered through phage display, have been successfully developed into imaging agents and have shown efficacy in preclinical models, with some even progressing to human trials. researchgate.netnih.gov Analogs of this compound could be similarly modified to create specific probes for the non-invasive diagnosis of deep vein thrombosis, pulmonary embolism, and other thrombotic diseases.
Furthermore, the principle of mimicking protein-protein interactions can be applied to other targets. While this compound itself is specific for the fibrin "a" hole, its scaffold could be re-engineered to target other protein-binding pockets. The development of GnRH (gonadotropin-releasing hormone) analogs, where substitutions in the peptide sequence led to potent antagonists with clinical applications in reproductive medicine and oncology, serves as a powerful example of how peptide scaffolds can be adapted for new therapeutic purposes. nih.gov Similarly, research into other fibrin-derived peptides, such as Bβ15-42, has revealed unexpected anti-inflammatory and cardioprotective effects, suggesting that peptides from the coagulation system can have functions far beyond hemostasis. tno.nlahajournals.org This opens the speculative but exciting possibility of designing this compound analogs with anti-inflammatory or other properties.
Exploration of Synergistic Effects in Combination Therapies
The complexity of thrombotic diseases often necessitates treatment with multiple drugs that act on different pathways. researchgate.net For example, combining antiplatelet agents with anticoagulants is a common strategy. The unique mechanism of this compound, inhibiting the final step of fibrin formation, makes it an attractive candidate for combination therapies.
Theoretically, combining an inhibitor of fibrin polymerization with an agent that inhibits thrombin generation (like heparin or direct thrombin inhibitors) could produce a synergistic effect. ahajournals.org By targeting two distinct stages of the coagulation cascade, such a combination could achieve a more potent antithrombotic effect at lower doses of each agent, potentially reducing the risk of bleeding complications. Similarly, combining this compound with an antiplatelet drug that inhibits platelet activation or aggregation could provide a comprehensive approach to preventing both the cellular and proteinaceous components of a thrombus.
Despite this strong theoretical rationale, there is a lack of direct experimental evidence demonstrating synergistic effects between this compound and other antithrombotic agents. Studies have used the peptide in conjunction with other drugs, but typically as an experimental tool rather than to evaluate therapeutic synergy. researchgate.net Future preclinical studies should be designed to explicitly test these potential combinations, evaluating both efficacy in preventing thrombosis and safety with respect to bleeding risk.
Addressing Translational Research Gaps for this compound-Based Therapeutics
The path from a promising laboratory compound to a clinically approved therapeutic is fraught with challenges. For this compound, several translational gaps must be bridged.
A primary challenge is overcoming the poor pharmacokinetic properties inherent to most peptides, as discussed in section 7.3. Without a viable strategy for delivery and for ensuring a sufficient duration of action in the body, its clinical utility will be limited. This requires significant investment in formulation science and medicinal chemistry.
Another consideration is the potential for immunogenicity. While short, natural-sequence peptides are generally less immunogenic, modifications and impurities can trigger an immune response. For instance, trifluoroacetic acid (TFA), a common reagent in peptide synthesis, can remain in the final product and has been shown to cause unpredictable experimental results and even induce antibody responses in vivo. novoprolabs.com Ensuring high purity and addressing potential contaminants is a critical step in manufacturing for clinical use.
Furthermore, comprehensive preclinical studies are needed to establish a full safety profile. This includes detailed toxicology, dose-ranging studies in relevant animal models of thrombosis, and an assessment of its effects on normal hemostasis. The research on other peptide-based drugs, such as the GnRH antagonists and fibrin-targeted imaging agents that have progressed to clinical trials, can provide a valuable roadmap for the preclinical development of this compound. researchgate.netnih.gov These examples highlight the importance of rigorous, adequately powered, and randomized preclinical studies to successfully translate a compound from bench to bedside. tno.nlnih.gov
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | GPRP-amide |
| Gly-Pro-Arg-Pro | GPRP |
| H-Gly-His-Arg-Pro-NH2 | GHRP-amide |
| Gly-Pro-Arg | |
| Gly-Pro-Arg-Pro-Phe(4-NH2) | |
| Chl-Pro-Arg-Pro | |
| Bβ15-42 | |
| Trifluoroacetic acid | TFA |
| D-Phe-Pro-D-Arg |
常见问题
Q. What are the recommended methodologies for synthesizing H-Gly-Pro-Arg-Pro-NH2?
Solid-phase peptide synthesis (SPPS) is the standard approach, utilizing Fmoc/t-Bu protection strategies to minimize racemization. Fragment condensation techniques, such as coupling Z-protected amino acids (e.g., Z-Phg-OH) to H-Pro-NH2, are effective for challenging sequences . Post-synthesis, reverse-phase HPLC (≥95% purity) and mass spectrometry (e.g., MALDI-TOF) are used for purification and validation .
Q. How can researchers confirm the structural integrity of this compound?
Combine high-resolution mass spectrometry (HRMS) to verify molecular weight (C₀₀H₃₆N₈O₆; exact mass 484.55 Da ) with nuclear magnetic resonance (NMR) for sequence validation. ¹H/¹³C NMR chemical shifts and coupling constants (e.g., proline ring conformations) provide secondary structure insights .
Q. What assays are suitable for evaluating its fibrin polymerization inhibition activity?
Turbidimetric assays at 350 nm monitor fibrinogen-to-fibrin conversion rates. Use thrombin as an activator and compare inhibition kinetics (e.g., IC₅₀) against controls. Platelet-poor plasma (PPP) or purified fibrinogen systems are recommended to isolate the peptide’s effects .
Q. What storage conditions ensure peptide stability?
Store lyophilized peptide at –20°C in a desiccator to prevent hydrolysis. For dissolved aliquots, use sterile PBS (pH 7.4) and avoid freeze-thaw cycles. Stability under varying temperatures should be validated via circular dichroism (CD) spectroscopy .
Q. How can this compound be detected in complex biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peptide separation and quantify using isotopic internal standards .
Advanced Research Questions
Q. What molecular mechanisms underlie its inhibition of fibrin polymerization?
The peptide competitively binds to fibrinogen’s α-chain polymerization site (Gly-Pro-Arg motif), sterically hindering protofibril formation. Surface plasmon resonance (SPR) studies reveal binding affinity (KD) to fibrinogen fragments, while molecular dynamics simulations model steric clashes .
Q. How can structure-activity relationship (SAR) studies optimize its bioactivity?
Systematically substitute residues (e.g., Arg→Lys or Pro→Hyp) and assess fibrin inhibition efficacy via dose-response curves. Alanine scanning mutagenesis identifies critical residues, while N-terminal acetylation or C-terminal amidation may enhance metabolic stability .
Q. What experimental strategies address discrepancies in reported stability data?
Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with CD spectroscopy to monitor secondary structure changes. Pair with HPLC purity checks to correlate degradation products (e.g., proline hydrolysis) with activity loss .
Q. How should researchers resolve contradictory bioactivity findings across studies?
Standardize assay conditions:
- Use identical fibrinogen sources (human vs. bovine).
- Control thrombin concentrations (0.5–1.0 NIH U/mL).
- Validate peptide solubility (≥1 mM in PBS).
Replicate experiments with pre-treated plasma (e.g., platelet removal) to isolate confounding factors .
Q. What advanced techniques characterize its interaction with platelets in bacterial co-culture systems?
Flow cytometry with Annexin V/propidium iodide staining quantifies platelet activation. Combine with bacterial viability assays (CFU counts on blood agar) to assess biofilm dispersal effects. Use thrombin-activated platelet-rich plasma (PRP-Thr) as a positive control .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
